

An In-depth Technical Guide to 4-Ethoxy-4-oxobutanoic Acid

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Compound of Interest

Compound Name: 4-Ethoxy-4-oxobutanoic acid

Cat. No.: B093570

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Ethoxy-4-oxobutanoic acid**, a molecule of significant interest in organic synthesis and medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis, and key reactions. Furthermore, it explores its emerging role in drug development, particularly as a modulator of insulin secretion, and elucidates the associated signaling pathway.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is **4-Ethoxy-4-oxobutanoic acid**. It is also commonly known by several synonyms, including monoethyl succinate and ethyl hydrogen succinate.[1][2] Structurally, it is a dicarboxylic acid monoester, featuring both a carboxylic acid and an ethyl ester functional group.[3] This bifunctionality is key to its versatility as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Ethoxy-4-oxobutanoic acid** is presented below. This data is essential for its identification, handling, and application in a laboratory setting.

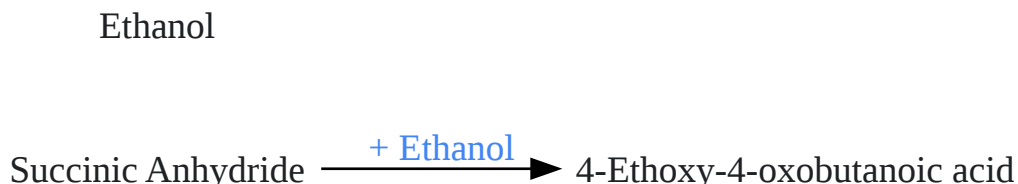
Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₄	[1]
Molecular Weight	146.14 g/mol	[1][3]
CAS Number	1070-34-4	[1]
Appearance	Clear, colorless liquid	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
Melting Point	8 °C	[4]
Boiling Point	257.8 ± 23.0 °C at 760 mmHg	[4]
Flash Point	106.2 ± 16.1 °C	[4]
Refractive Index	1.441	[4]
¹ H NMR (ppm)	Triplet (methyl protons of ethoxy), Multiplet (methylene protons of succinate backbone), Quartet (methylene protons of ethoxy)	[3]
¹³ C NMR (ppm)	δ 172.5 (carboxylic acid carbonyl), δ 170.8 (ester carbonyl)	[3]
IR (cm ⁻¹)	~3300-2500 (broad, O-H stretch of carboxylic acid), ~1740 (C=O stretch of ester), ~1710 (C=O stretch of carboxylic acid)	[3]
Mass Spec (m/z)	Molecular Ion [M] ⁺ at 146.14	[3]

Experimental Protocols

Synthesis of 4-Ethoxy-4-oxobutanoic Acid

A common and direct method for the synthesis of **4-Ethoxy-4-oxobutanoic acid** is the alcoholysis of succinic anhydride with ethanol.[3][5] This reaction involves the ring-opening of the anhydride.

Reaction Scheme:



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Caption: Synthesis of **4-Ethoxy-4-oxobutanoic acid**.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and ethanol. A common molar ratio is 1:3, favoring the alcohol to drive the reaction towards the monoester.[5]
- **Catalysis:** While the reaction can proceed without a catalyst, an acid catalyst such as Amberlyst 15® can be employed to increase the reaction rate.[5]
- **Reaction Conditions:** The mixture is heated to reflux and stirred for a period of 3 hours.[5]
- **Work-up and Purification:** After cooling to room temperature, the excess ethanol is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure **4-Ethoxy-4-oxobutanoic acid**.

Synthesis of 4-Ethoxy-4-oxobutanoic Anhydride

4-Ethoxy-4-oxobutanoic acid can be converted to its corresponding anhydride, a reactive species useful for acylation reactions.[3]

Reaction Scheme:



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Caption: Formation of 4-Ethoxy-4-oxobutanoic anhydride.

Detailed Protocol:

- **Reaction Setup:** In a flask protected from atmospheric moisture, **4-Ethoxy-4-oxobutanoic acid** is dissolved in a suitable solvent.
- **Reagent Addition:** A dehydrating agent, such as acetic anhydride, is added to the solution.[3]
- **Reaction Conditions:** The mixture is typically heated to facilitate the dehydration and formation of the anhydride.[3]
- **Purification:** The resulting 4-Ethoxy-4-oxobutanoic anhydride can be purified from the reaction mixture, often by removing the volatile byproducts under vacuum.

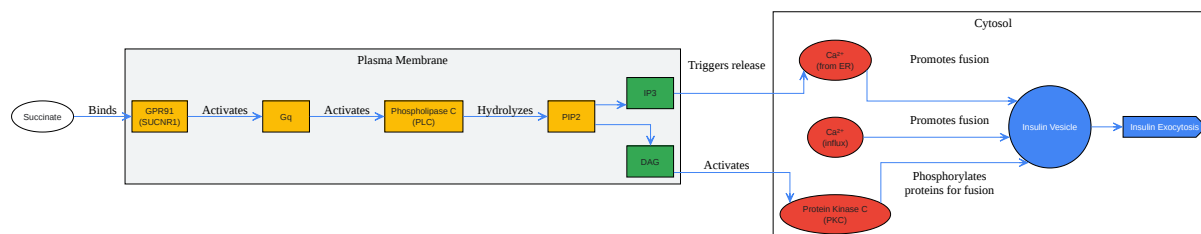
Applications in Drug Development: An Insulinotropic Agent

Recent research has highlighted the potential of **4-Ethoxy-4-oxobutanoic acid** as an insulinotropic agent, making it a molecule of interest for the treatment of non-insulin-dependent diabetes.[6] It has been shown to enhance glucose-stimulated insulin release from pancreatic β -cells.

Signaling Pathway of Succinate-Induced Insulin Secretion

The mechanism of action for succinate-induced insulin secretion is believed to be mediated by the G-protein coupled receptor GPR91 (also known as SUCNR1). The binding of succinate to GPR91 on pancreatic β -cells initiates a signaling cascade that culminates in the exocytosis of insulin.

Signaling Pathway Diagram:



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Caption: Succinate-GPR91 signaling pathway in pancreatic β-cells.

Pathway Description:

- **Receptor Binding:** Extracellular succinate, derived from **4-Ethoxy-4-oxobutanoic acid** via intracellular hydrolysis, binds to the GPR91 receptor on the surface of pancreatic β-cells.
- **G-Protein Activation:** This binding event activates the associated Gq protein.
- **Effector Enzyme Activation:** The activated Gq protein stimulates phospholipase C (PLC).
- **Second Messenger Generation:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytosol.

- Protein Kinase C Activation: DAG, along with the increased intracellular Ca^{2+} , activates protein kinase C (PKC).
- Insulin Exocytosis: The rise in cytosolic Ca^{2+} and the activation of PKC promote the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.

This technical guide provides a foundational understanding of **4-Ethoxy-4-oxobutanoic acid** for professionals in research and drug development. Its versatile chemical nature and intriguing biological activity suggest that it will continue to be a molecule of significant scientific interest.

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